1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene

Kinase inhibitor scaffolds Medicinal chemistry Fluorinated building blocks

This specific 1-fluoro-4-(2-methoxyethoxy)-2-nitrobenzene regioisomer (CAS 1416626-24-8) delivers unmatched reproducibility through its published single-crystal X-ray structure—enabling definitive PXRD batch-to-batch identity confirmation for GMP workflows. The ortho-F/NO₂ relationship establishes a unique electronic environment distinct from the 3- or 2-substituted regioisomers (CAS 131055-85-1, 1233952-90-3), directly aligning with patented kinase inhibitor scaffolds targeting RET, Aurora A, and CSF-1R. With LogP 1.76—3.7-fold more lipophilic than the 3-substituted analog—this compound is optimized for CNS drug discovery programs requiring enhanced passive membrane permeability. A quantitative-yield SNAr synthetic route is published as a benchmark for process optimization. Available at ≥98% purity with sealed, dry storage at 2–8°C.

Molecular Formula C9H10FNO4
Molecular Weight 215.18
CAS No. 1416626-24-8
Cat. No. B2656962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene
CAS1416626-24-8
Molecular FormulaC9H10FNO4
Molecular Weight215.18
Structural Identifiers
SMILESCOCCOC1=CC(=C(C=C1)F)[N+](=O)[O-]
InChIInChI=1S/C9H10FNO4/c1-14-4-5-15-7-2-3-8(10)9(6-7)11(12)13/h2-3,6H,4-5H2,1H3
InChIKeyHCMHCKQAYFJGJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene (CAS 1416626-24-8): A Regiospecifically Defined Fluoronitroarene Building Block for Controlled Derivatization


1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene (CAS 1416626-24-8) is a trisubstituted nitrobenzene derivative with the molecular formula C9H10FNO4 and a molecular weight of 215.18 g/mol . The compound features three distinct functional handles positioned around the aromatic core: a nitro group at the 2-position, a fluorine atom at the 1-position, and a 2-methoxyethoxy ether chain at the 4-position. This specific substitution pattern—a fluorine atom ortho to the nitro group and para to the electron-donating ether chain—creates a unique electronic environment that governs the regioselectivity of subsequent transformations . Commercially available in ≥98% purity, the compound requires sealed, dry storage at 2–8°C to maintain stability, and its calculated LogP of 1.76 and topological polar surface area (TPSA) of 61.6 Ų provide predictive insight into solubility and permeability characteristics .

Why Regioisomeric 1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene Substitution Compromises Synthetic Utility


The value of 1-fluoro-4-(2-methoxyethoxy)-2-nitrobenzene is not derived from the presence of its individual substituents, but from their precise spatial and electronic arrangement. Closely related regioisomers—such as 1-fluoro-3-(2-methoxyethoxy)-2-nitrobenzene (CAS 131055-85-1) and 1-fluoro-2-(2-methoxyethoxy)-3-nitrobenzene (CAS 1233952-90-3)—share the same molecular formula and functional groups, yet their differing substitution patterns yield fundamentally different reactivity profiles [1]. In 1-fluoro-4-(2-methoxyethoxy)-2-nitrobenzene, the 4-positioned 2-methoxyethoxy group places the electron-donating oxygen atom in para relationship to the fluorine leaving group, which modulates activation energies for nucleophilic aromatic substitution (SNAr) differently than the ortho or meta substitution patterns found in its regioisomers [2]. Furthermore, the ortho relationship between the 1-fluoro and 2-nitro groups establishes a specific dipole moment and charge distribution that influences both crystallinity and intermolecular packing, factors that directly impact purification efficiency and analytical reproducibility [3]. Generic substitution—whether by regioisomer, non-fluorinated analog, or alternative alkoxy chain—destroys the precise electronic and steric environment required for predictable, reproducible downstream chemistry.

Quantitative Differentiation of 1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene: Comparative Evidence for Procurement Decisions


Ortho-Fluoro–Nitro Substitution Pattern Confers Demonstrated Kinase Inhibitor Scaffold Utility

The specific 1-fluoro-2-nitro substitution pattern present in 1-fluoro-4-(2-methoxyethoxy)-2-nitrobenzene has been directly utilized as a core structural motif in patented kinase inhibitor compounds, whereas regioisomers with alternative substitution arrangements (e.g., 1-fluoro-3-(2-methoxyethoxy)-2-nitrobenzene or 1-fluoro-2-(2-methoxyethoxy)-3-nitrobenzene) do not appear as explicit scaffolds in comparable patent disclosures for this therapeutic class [1]. The fluoro-substituted nitroaromatic framework participates in key binding interactions within the kinase ATP-binding pocket, with the ortho relationship between fluorine and nitro groups establishing a specific electron density profile that influences target engagement [2]. While the precise IC50 values for the final elaborated compounds are proprietary, the inclusion of this exact substitution pattern in Formula I of kinase inhibitor patent filings represents a validated, industry-recognized entry point for medicinal chemistry campaigns [3].

Kinase inhibitor scaffolds Medicinal chemistry Fluorinated building blocks

Experimentally Determined Crystal Structure Provides Superior Crystallinity Data Relative to Regioisomers

The crystal structure of 1-fluoro-4-(2-methoxyethoxy)-2-nitrobenzene has been unequivocally solved by single-crystal X-ray diffraction, revealing a nearly planar molecular geometry with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) and intermolecular van der Waals contacts with a nearest distance of 3.647 Å between O(3) and C(4) [1]. The compound crystallizes in a monoclinic space group (C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and refined to an R-factor of R(1) = 0.053 for 2043 observed reflections [2]. In contrast, no published single-crystal X-ray diffraction data exist for the regioisomers 1-fluoro-3-(2-methoxyethoxy)-2-nitrobenzene (CAS 131055-85-1) or 1-fluoro-2-(2-methoxyethoxy)-3-nitrobenzene (CAS 1233952-90-3), nor for the non-fluorinated analog 1-(2-methoxyethoxy)-2-nitrobenzene (CAS 62819-95-8) . The availability of full crystallographic data enables unambiguous batch-to-batch identity confirmation via powder X-ray diffraction (PXRD) pattern matching, a quality control capability unavailable for regioisomers lacking published crystal structures.

X-ray crystallography Solid-state characterization Crystal engineering

Quantitative One-Step Synthesis Protocol Enables Reproducible High-Yield Procurement

A published one-step synthesis protocol for 1-fluoro-4-(2-methoxyethoxy)-2-nitrobenzene using adapted Vilsmeier conditions delivers the title compound in quantitative yield, with full characterization by ¹H-, ²H-, and ¹³C-NMR, as well as IR and Raman spectroscopy [1]. In comparison, the synthesis of the 2-fluoro-1-(2-methoxyethoxy)-4-nitrobenzene regioisomer (CAS 221198-59-0) requires a two-step alkylation pathway from 2-fluoro-4-nitrophenol with 1-bromo-2-methoxyethane, achieving 95.81% isolated yield after 3 hours at 70–75°C in DMF with K2CO3, followed by precipitation and vacuum drying . While no direct yield data are available for the 3-substituted regioisomer (CAS 131055-85-1), the availability of a validated, quantitative-yield synthetic route for the target compound reduces dependence on commercial supply consistency and provides a verifiable benchmark for in-house preparation or supplier quality audit purposes.

Synthetic methodology Process chemistry Vilsmeier conditions

Calculated LogP and TPSA Values Predict Favorable Physicochemical Profile for Drug Discovery Workflows

1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene exhibits a calculated LogP of 1.7591 and a topological polar surface area (TPSA) of 61.6 Ų, with zero hydrogen bond donors and four hydrogen bond acceptors . In comparison, the regioisomer 1-fluoro-3-(2-methoxyethoxy)-2-nitrobenzene (CAS 131055-85-1) displays a measurably lower calculated LogP of 1.19 under similar estimation methods, reflecting a 0.57 LogP unit difference that corresponds to approximately a 3.7-fold difference in octanol-water partition coefficient [1]. The target compound also possesses five rotatable bonds, identical to the 3-substituted regioisomer, but the para-arrangement of the methoxyethoxy chain relative to the fluorine atom in the target compound (versus meta-arrangement in CAS 131055-85-1) alters the molecular dipole moment and solvation energetics . For drug discovery programs adhering to Lipinski's Rule of Five and seeking central nervous system (CNS) penetration (optimal TPSA < 90 Ų), the 4-substituted target compound presents a distinct and quantifiably different physicochemical profile from its regioisomers.

Physicochemical property prediction Drug-likeness ADME profiling

1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring Fluorinated Nitroaromatic Scaffolds

Based on the documented inclusion of the 1-fluoro-2-nitrobenzene core motif in patented kinase inhibitor compounds (Formula I claims), 1-fluoro-4-(2-methoxyethoxy)-2-nitrobenzene serves as a validated entry point for synthesizing analogs targeting kinases such as RET, Aurora A, and CSF-1R [1]. The 4-position 2-methoxyethoxy chain provides a modifiable handle for introducing solubilizing groups or bioconjugation moieties after nitro reduction and subsequent derivatization. Procurement of this specific regioisomer—rather than the 3- or 2-substituted alternatives—ensures alignment with the substitution pattern documented in the patent literature, preserving the structure-activity relationships established for this scaffold class.

Analytical and Quality Control: PXRD-Based Identity Confirmation for GMP Manufacturing

The availability of a fully solved single-crystal X-ray structure—including precise unit cell parameters (a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°), space group (C2), and R-factor (0.053 for 2043 reflections)—enables powder X-ray diffraction (PXRD) pattern generation and matching for definitive batch-to-batch identity confirmation [2]. This capability is essential for pharmaceutical development programs operating under GMP (Good Manufacturing Practice) requirements, where unambiguous solid-state characterization of starting materials is mandated. In contrast, regioisomers lacking published crystal structures cannot be subjected to the same level of rigorous solid-state identity verification, introducing analytical ambiguity into quality control workflows.

Synthetic Methodology Development: Benchmarked Reference for High-Yield SNAr Optimization

The published one-step synthesis of 1-fluoro-4-(2-methoxyethoxy)-2-nitrobenzene in quantitative yield under adapted Vilsmeier conditions provides a validated benchmark for nucleophilic aromatic substitution (SNAr) reaction optimization studies [3]. Process chemistry groups evaluating catalyst systems, solvent combinations, or flow-chemistry platforms can use this compound as a reference substrate with a known high-performance synthetic route. The quantitative yield achieved in the published protocol establishes an upper-bound performance target against which alternative synthetic approaches or supplier-provided material can be measured.

Physicochemical Profiling: CNS Drug Discovery Programs Requiring Controlled Lipophilicity

With a calculated LogP of 1.76 and TPSA of 61.6 Ų, 1-fluoro-4-(2-methoxyethoxy)-2-nitrobenzene occupies a favorable property space for central nervous system (CNS) drug discovery (TPSA < 90 Ų being a key predictor of blood-brain barrier permeability) . The measurable 0.57 LogP unit difference relative to the 3-substituted regioisomer (LogP = 1.19) translates to approximately 3.7-fold greater lipophilicity, making the target compound more suitable for programs seeking enhanced passive membrane permeability or reduced aqueous solubility for controlled-release formulation. This quantitative property differentiation supports rational selection between regioisomers based on specific ADME objectives rather than arbitrary procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.